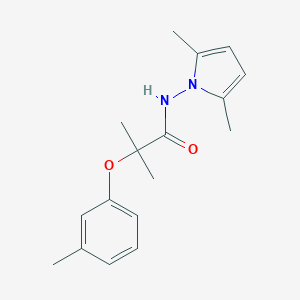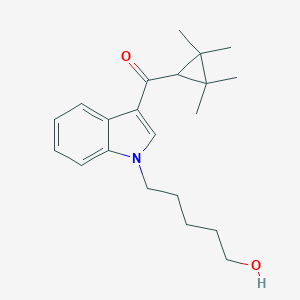
2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The search results did not provide specific information on the molecular structure of "2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine" .Chemical Reactions Analysis
The search results did not provide specific information on the chemical reactions involving "2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine" .Physical And Chemical Properties Analysis
The search results did not provide specific information on the physical and chemical properties of "2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine" .Scientific Research Applications
Chemical Synthesis: Imidazopyridine Moiety
This compound is instrumental in the synthesis of imidazopyridine moiety , an important fused bicyclic 5–6 heterocycle. The imidazopyridine scaffold is prevalent in a variety of therapeutic agents and is also valuable in the synthesis of complex organic molecules.
Surface Chemistry: Molecular Architectures
The related compound 4-[(4-bromophenyl)ethynyl]pyridine has been studied for its ability to form molecular architectures on metallic surfaces . By extension, 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine could be used to study surface interactions and the formation of complex 2D molecular networks.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-14-5-3-12(4-6-14)7-9-17-11-13-2-1-8-16-10-13/h1-6,8,10,17H,7,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJZOFGDJZVABM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366354 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
CAS RN |
113248-68-3 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)






